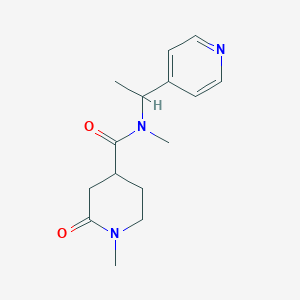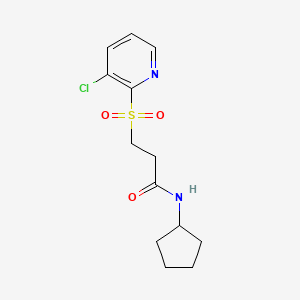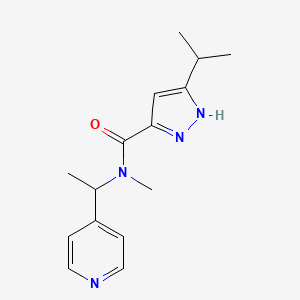
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is expressed in various tissues including the brain, heart, and immune system. DPA-714 has been widely used as a research tool to study the role of TSPO in various physiological and pathological conditions.
作用機序
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide binds to TSPO with high affinity and selectivity. TSPO is thought to play a role in the transport of cholesterol into the mitochondria for steroidogenesis and in the regulation of mitochondrial permeability transition pore (mPTP) opening. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been shown to modulate the activity of TSPO, leading to changes in mitochondrial function and cellular metabolism.
Biochemical and Physiological Effects:
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in various animal models of neurodegeneration and neuroinflammation. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has also been shown to inhibit tumor growth and induce apoptosis in cancer cells. The exact mechanisms underlying these effects are not fully understood but are thought to involve the modulation of mitochondrial function and cellular metabolism.
実験室実験の利点と制限
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide is a highly selective ligand for TSPO, making it a useful tool for studying the role of TSPO in various physiological and pathological conditions. However, the exact role of TSPO in these conditions is still not fully understood, and the use of N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide as a research tool has limitations. For example, TSPO expression is not limited to the mitochondria and can be found in other cellular compartments, and the exact function of TSPO in these compartments is not well understood.
将来の方向性
Future research using N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide could focus on further elucidating the role of TSPO in various conditions and identifying new therapeutic targets for the treatment of neurodegenerative diseases and cancer. The development of more selective ligands for TSPO could also lead to the development of more effective diagnostic and therapeutic tools for these conditions. Additionally, the use of N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide in combination with other imaging agents could provide more comprehensive information on the role of TSPO in various cellular processes.
合成法
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide can be synthesized through a multistep process starting from 4-cyano-1-methylpiperidine-4-carboxylic acid. The steps involve the formation of an amide bond between the carboxylic acid and the pyridine-4-yl ethylamine, followed by the reduction of the nitrile group to an amine and subsequent acylation with dimethyl oxalate. The final step involves the removal of the protecting groups to yield N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide.
科学的研究の応用
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been used extensively in preclinical studies to investigate the role of TSPO in various conditions such as neuroinflammation, neurodegeneration, and cancer. TSPO has been implicated in the regulation of mitochondrial function, steroidogenesis, and apoptosis. N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide has been used to image TSPO expression in vivo using positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
IUPAC Name |
N,1-dimethyl-2-oxo-N-(1-pyridin-4-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(12-4-7-16-8-5-12)18(3)15(20)13-6-9-17(2)14(19)10-13/h4-5,7-8,11,13H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENHEMXUOZHZNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)N(C)C(=O)C2CCN(C(=O)C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-methyl-1,2-oxazol-5-yl)-2-[methyl(1,3-thiazol-4-ylmethyl)amino]propanamide](/img/structure/B7530982.png)

![N-[2-[(4-bromobenzoyl)amino]ethyl]furan-3-carboxamide](/img/structure/B7530994.png)
![N-[4-(thiadiazol-4-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7530999.png)
![4-[(2-ethyl-1,3-thiazol-4-yl)methyl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B7531000.png)

![2-[(3-Bromo-4-fluorophenyl)methylsulfonyl]-1-methylimidazole](/img/structure/B7531002.png)

![1-[(2-Imidazol-1-ylphenyl)methyl]-3-(2-methylpropyl)urea](/img/structure/B7531014.png)
![N-[[3-(4-bromothiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylaniline](/img/structure/B7531018.png)

![N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-2-methoxypropanamide](/img/structure/B7531052.png)
![4-[2-Oxo-2-(pyridin-2-ylamino)ethoxy]benzamide](/img/structure/B7531055.png)